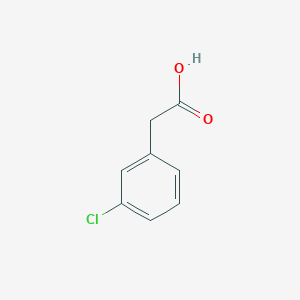

3-Chlorophenylacetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPMUFXQDKMVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075151 | |

| Record name | 3-Chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-65-5 | |

| Record name | (3-Chlorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3JK7EW3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorophenylacetic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylacetic acid (CAS No. 1878-65-5) is a halogenated derivative of phenylacetic acid. It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the presence of the chlorine atom on the phenyl ring, which provides a reactive site for various nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular frameworks. This document provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Properties and Structure

This compound is typically a white, shiny solid.[1][2] It is soluble in polar organic solvents like methanol.[1] A summary of its key chemical and physical properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][3][4] |

| Molecular Weight | 170.59 g/mol | [1][3][4][5] |

| CAS Number | 1878-65-5 | [1][3] |

| Melting Point | 76-79 °C | [1][2] |

| Boiling Point | 294.1 °C at 760 mmHg (estimate) | [] |

| Density | 1.324 g/cm³ (estimate) | [] |

| pKa | 4.14 at 25°C | [1] |

| Solubility | Methanol: 0.1 g/mL (clear, colorless) | [1] |

| Appearance | White shiny flakes and chunks | [1][2] |

Chemical Structure

The structure of this compound consists of a phenyl ring substituted with a chlorine atom at the meta (3-) position and an acetic acid group.

-

IUPAC Name: 2-(3-chlorophenyl)acetic acid[5]

-

SMILES: C1=CC(=CC(=C1)Cl)CC(=O)O[5][]

-

InChI: InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)[1][5][]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and purification of this compound.

Synthesis via Hydrolysis of 3-Chlorobenzyl Cyanide

A common method for preparing this compound is through the acid-catalyzed hydrolysis of 3-chlorobenzyl cyanide.[7]

Methodology:

-

Reaction Setup: In a four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, 3-chlorobenzyl cyanide is heated.[7]

-

Acid Addition: Hydrochloric acid is added dropwise to the heated 3-chlorobenzyl cyanide. The molar ratio of hydrochloric acid to 3-chlorobenzyl cyanide is typically between 1.2:1 and 5:1. The reaction temperature is maintained between 50-120°C.[7]

-

Thermal Reaction: After the addition of hydrochloric acid is complete, the mixture is held at the reaction temperature for 1.5 to 5 hours to ensure complete hydrolysis.[7]

-

Crystallization and Isolation: Water is added to the reaction mixture, followed by stirring to dissolve the components. The solution is then cooled to induce crystallization.[7]

-

Purification: The resulting crystals are collected by suction filtration, washed with water, and dried to yield the final this compound product.[7]

References

- 1. This compound CAS#: 1878-65-5 [m.chemicalbook.com]

- 2. This compound [chemball.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 3-Chlorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chlorophenylacetic acid (CAS No. 1878-65-5), a compound of interest in various chemical and pharmaceutical research domains. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. A logical workflow for spectroscopic analysis is also provided to guide researchers in their analytical endeavors.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, and carboxylic acid protons.

| Assignment | Chemical Shift (δ) in ppm |

| Carboxylic Acid (-COOH) | ~11.0 - 11.55 |

| Aromatic Protons (-C₆H₄) | ~7.15 - 7.33 |

| Benzylic Protons (-CH₂) | ~3.61 |

Data sourced from experiments conducted in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| Carboxylic Acid Carbon (-C OOH) | ~177 |

| Aromatic Carbon bearing Chlorine (C-Cl) | ~134 |

| Quaternary Aromatic Carbon | ~136 |

| Aromatic CH Carbons | ~127, 128, 130, 131 |

| Benzylic Carbon (-C H₂) | ~41 |

Note: Specific assignments of aromatic carbons may vary slightly depending on the solvent and experimental conditions. The provided data is a representative spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| 850-550 | C-Cl stretch | Aryl Halide |

This data represents characteristic absorption bands for this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 170/172 | Moderate | [M]⁺ (Molecular Ion) |

| 125/127 | High | [M-COOH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom. The fragmentation pattern is consistent with the loss of the carboxylic acid group and subsequent rearrangements.[3][4]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum by passing an infrared beam through the pellet.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and enters the ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described in this guide.

Caption: A logical workflow for the structural elucidation of organic compounds.

References

An In-Depth Technical Guide to the Synthesis and Discovery of 3-Chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details its discovery, outlines the primary synthetic routes with in-depth experimental protocols, and presents key physicochemical and spectroscopic data in a clear, tabular format. Additionally, this guide features visual diagrams to elucidate the primary synthesis workflow, offering a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₈H₇ClO₂, is an aromatic carboxylic acid that serves as a vital building block in organic synthesis.[1] Its structure, featuring a phenyl ring substituted with a chlorine atom at the meta-position and an acetic acid moiety, makes it a versatile precursor for the elaboration of more complex molecules. Notably, it is a crucial intermediate in the production of active pharmaceutical ingredients (APIs), including the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax. The strategic placement of the chlorine atom influences the molecule's reactivity and provides a handle for further functionalization, making it a compound of significant interest to the scientific and industrial communities.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1934 publication in the Journal of the Chemical Society by J. F. J. Dippy and F. R. Williams. Their work, titled "Chemical constitution and the dissociation constants of mono-carboxylic acids. Part I. Some substituted phenylacetic acids," focused on the preparation of a series of substituted phenylacetic acids to study the relationship between their chemical structure and dissociation constants. While the primary aim was physicochemical in nature, this paper laid the groundwork for the synthesis of this important compound.

Later, in 1951, G. S. Misra and J. S. Shukla, in the Journal of the Indian Chemical Society, also reported on the synthesis of this compound, further contributing to the available literature on this compound. These early syntheses were crucial for enabling further research into the applications of this compound and its derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1878-65-5 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 76-79 °C | [2] |

| Boiling Point | 241.44 °C (estimate) | [2] |

| Solubility | Soluble in methanol | [1] |

| pKa | 4.14 (at 25 °C) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data and Interpretation | Reference |

| ¹H NMR (CDCl₃) | δ ~11.5 ppm (s, 1H, -COOH), ~7.3 ppm (m, 4H, Ar-H), ~3.6 ppm (s, 2H, -CH₂-) | [3] |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. | [4] |

| Infrared (IR) | Characteristic peaks for O-H stretch (broad), C=O stretch (carboxylic acid), and C-Cl stretch. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. | [5] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the hydrolysis of 3-chlorobenzyl cyanide (also known as 3-chlorophenylacetonitrile). This reaction can be performed under either acidic or basic conditions.

Synthesis Pathway: Hydrolysis of 3-Chlorobenzyl Cyanide

The overall transformation involves the conversion of the nitrile functional group of 3-chlorobenzyl cyanide into a carboxylic acid.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is based on established methods for the hydrolysis of arylacetonitriles.

Materials:

-

3-Chlorobenzyl cyanide

-

Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. To this, add 3-chlorobenzyl cyanide.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a beaker. The crude this compound may precipitate as a solid.

-

Extraction: If the product is not solid, or to ensure complete recovery, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any remaining acid catalyst. Then, wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound as a white to off-white solid.

Table 3: Typical Reaction Parameters for Hydrolysis of 3-Chlorobenzyl Cyanide

| Parameter | Value/Condition |

| Reactant Ratio (Acid:Nitrile) | Typically a molar excess of acid is used. |

| Reaction Temperature | 100 - 150 °C |

| Reaction Time | 2 - 6 hours |

| Typical Yield | > 90% |

| Purification Method | Recrystallization |

Alternative Synthetic Routes

While the hydrolysis of 3-chlorobenzyl cyanide is the most prevalent method, other synthetic strategies have been explored. One notable alternative is the Willgerodt-Kindler reaction.

The Willgerodt-Kindler Reaction

This reaction allows for the synthesis of arylthioamides from aryl alkyl ketones, which can then be hydrolyzed to the corresponding carboxylic acids. In the context of this compound, this would involve the reaction of 3-chloroacetophenone with sulfur and an amine (typically morpholine) to form the thiomorpholide intermediate, followed by hydrolysis.

References

3-Chlorophenylacetic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Executive Summary

3-Chlorophenylacetic acid, a readily available and versatile chemical intermediate, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural features, including a reactive carboxylic acid moiety and a chlorinated phenyl ring, offer a gateway to a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key transformations, and an exploration of its significant applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of this building block in the synthesis of prominent drugs such as the anti-inflammatory agent Diclofenac and the BCL-2 inhibitor Venetoclax underscores its importance in medicinal chemistry and drug development. This document aims to serve as a practical resource for scientists engaged in synthetic chemistry, providing them with the essential data and methodologies to effectively utilize this compound in their research and development endeavors.

Introduction

In the field of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 1878-65-5) has garnered significant attention as a highly versatile and economically viable building block.[1] Its utility spans across various sectors, including the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of a wide range of functional molecules.[1][2]

This guide will delve into the fundamental properties of this compound, providing a solid foundation for its application in synthesis. It will further present detailed experimental protocols for two of its most common and pivotal reactions: esterification and amidation. Finally, the practical significance of this compound will be highlighted through its role in the synthesis of notable pharmaceutical agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and optimization. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white solid, often as shiny flakes or chunks. | |

| Melting Point | 76-79 °C | |

| Boiling Point | 294.1 °C at 760 mmHg (estimated) | |

| Solubility | Soluble in polar organic solvents such as methanol. | [2] |

| CAS Number | 1878-65-5 | [1] |

Key Reactions of this compound: Experimental Protocols

The reactivity of this compound is dominated by its carboxylic acid group and the chlorinated aromatic ring. The carboxylic acid functionality readily undergoes esterification and amidation, providing access to a wide range of derivatives. The chlorine atom on the phenyl ring can participate in various cross-coupling reactions, further expanding its synthetic utility.

Esterification: Synthesis of Methyl 2-(3-chlorophenyl)acetate

Esterification is a fundamental transformation of carboxylic acids. The following protocol describes the synthesis of methyl 2-(3-chlorophenyl)acetate via a Fischer-Speier esterification.

Reaction Scheme:

Caption: Fischer esterification of this compound.

Experimental Protocol:

-

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of this compound (1 equivalent) in methanol (used in excess as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-(3-chlorophenyl)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1 eq | Starting material |

| Methanol | Excess (solvent) | Reactant and solvent |

| Concentrated H₂SO₄ | 0.1 eq | Catalyst |

| Ethyl acetate | Sufficient volume | Extraction solvent |

| Saturated NaHCO₃ | Sufficient volume | Neutralization |

| Brine | Sufficient volume | Washing |

| Anhydrous Na₂SO₄ | Sufficient amount | Drying agent |

Amidation: Synthesis of N-benzyl-2-(3-chlorophenyl)acetamide

Amidation of this compound provides access to a variety of substituted amides, which are prevalent in many biologically active molecules. The following protocol is adapted from a nickel-catalyzed direct amidation of phenylacetic acid and benzylamine.

Reaction Scheme:

Caption: Amidation of this compound with benzylamine.

Experimental Protocol:

-

Materials:

-

This compound

-

Benzylamine

-

Nickel(II) chloride (NiCl₂)

-

Toluene

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Reaction vessel (e.g., sealed tube or flask with reflux condenser)

-

-

Procedure:

-

To a solution of this compound (1 equivalent) in toluene, add NiCl₂ (10 mol%).

-

Stir the mixture at 80 °C for 10 minutes.

-

Add benzylamine (1.2 equivalents) to the reaction mixture.

-

Seal the vessel and stir the mixture at 110 °C for 20 hours.[3]

-

Cool the reaction mixture to room temperature and filter to recover the catalyst.

-

Wash the filter cake with ethyl acetate and combine the filtrates.

-

Wash the combined organic layer with 1 M HCl and then with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1 eq | Starting material |

| Benzylamine | 1.2 eq | Reactant |

| NiCl₂ | 10 mol% | Catalyst |

| Toluene | Sufficient volume | Solvent |

| 1 M HCl | Sufficient volume | Washing |

| Saturated NaHCO₃ | Sufficient volume | Washing |

| Anhydrous Na₂SO₄ | Sufficient amount | Drying agent |

Applications of this compound in Drug Synthesis

The versatility of this compound as a synthetic intermediate is best exemplified by its application in the synthesis of complex and important pharmaceutical compounds.

Synthesis of Diclofenac

Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID). While multiple synthetic routes to Diclofenac exist, some processes utilize precursors derived from chlorophenylacetic acids.

Synthesis of a Key Intermediate for Venetoclax

Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of certain types of leukemia.[1] A convergent synthesis strategy for Venetoclax involves the preparation of a key intermediate through a Buchwald-Hartwig amination, where a derivative of this compound can be envisioned as a potential starting material for one of the coupling partners. The synthesis would involve the initial conversion of this compound to a suitable derivative for the cross-coupling reaction.

Conceptual Synthetic Workflow for a Venetoclax Intermediate:

References

Solubility of 3-Chlorophenylacetic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Chlorophenylacetic acid in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a foundational understanding of its solubility characteristics and outlines detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound (3-CPAA) is an aromatic carboxylic acid with the chemical formula C₈H₇ClO₂. It is a white, crystalline solid at room temperature and is utilized as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 1878-65-5 |

| Molecular Weight | 170.59 g/mol |

| Melting Point | 76-79 °C |

| pKa (at 25°C) | 4.14 |

(Source:[2])

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the available scientific literature. However, its solubility in methanol has been documented.

Table 1: Quantitative Solubility of this compound in Methanol

| Solvent | Solubility (g/mL) | Description |

| Methanol | 0.1 | Clear, colorless solution |

Qualitative assessments indicate that this compound exhibits good solubility in polar organic solvents. This is a general characteristic of many carboxylic acids, where the polar carboxyl group can engage in hydrogen bonding with polar solvent molecules.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining equilibrium solubility. The methodology described for the isomeric 2-Chlorophenylacetic acid can be directly adapted for the 3-chloro isomer.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Analytical balance (±0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally, but a common starting point is 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for quantification.

Diagram of the Isothermal Saturation Method Workflow:

Caption: Workflow for the Isothermal Saturation Method.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, alternative to instrumental analysis for determining solubility.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Analytical balance (±0.1 mg)

-

Vials or flasks with airtight seals

-

Evaporating dish or pre-weighed vial

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method to prepare a saturated solution at a constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Continue to dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

-

Calculation: The solubility can be calculated based on the mass of the residue (solute) and the initial volume or mass of the saturated solution.

Diagram of the Gravimetric Method Workflow:

References

An In-Depth Technical Guide to 3-Chlorophenylacetic Acid (CAS 1878-65-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorophenylacetic acid (CAS 1878-65-5), a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, spectroscopic data, experimental protocols for its synthesis and purification, and its significant role in drug development, including its application as a precursor to the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Its key properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1878-65-5 | [2][3][4] |

| Molecular Formula | C₈H₇ClO₂ | [2][4] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| Melting Point | 76-80 °C | [5] |

| Boiling Point | 241.44 °C (rough estimate) | [1] |

| Density | 1.2315 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in methanol (0.1 g/mL, clear, colorless) | [4] |

| Appearance | White to light yellow powder or crystals | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(3-chlorophenyl)acetic acid | [2] |

| Synonyms | m-Chlorophenylacetic acid, (3-chlorophenyl)acetic acid | [2] |

| InChI | InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | [7] |

| InChIKey | WFPMUFXQDKMVCO-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=CC(=C1)Cl)CC(=O)O | [2] |

Table 3: Spectroscopic Data Interpretation

| Spectrum | Key Features and Interpretation | Reference(s) |

| ¹H NMR | - ~11.5 ppm (singlet, 1H): Carboxylic acid proton (-COOH). - ~7.1-7.3 ppm (multiplet, 4H): Aromatic protons on the benzene ring. - ~3.6 ppm (singlet, 2H): Methylene protons (-CH₂-). | [7][8] |

| ¹³C NMR | - ~170-180 ppm: Carbonyl carbon of the carboxylic acid. - ~125-150 ppm: Aromatic carbons. - ~30-60 ppm: Methylene carbon. | [9][10][11] |

| IR | - Broad peak ~2500-3300 cm⁻¹: O-H stretch of the carboxylic acid. - Sharp peak ~1700 cm⁻¹: C=O stretch of the carboxylic acid. - Peaks in the 1450-1600 cm⁻¹ region: C=C stretching in the aromatic ring. - Peak ~700-800 cm⁻¹: C-Cl stretch. | |

| Mass Spec. | - Molecular ion (M⁺) peak at m/z 170/172: Corresponding to the molecular weight with the characteristic 3:1 isotopic pattern for chlorine. - Major fragment at m/z 125: Loss of the carboxyl group (-COOH). | [2][12] |

Experimental Protocols

Synthesis of this compound via Hydrolysis of 3-Chlorobenzyl Cyanide

This protocol describes a common method for the synthesis of this compound.

Materials:

-

3-Chlorobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide (for workup)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

-

Activated carbon (optional, for decolorization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to an equal volume of water to prepare a dilute sulfuric acid solution.

-

To the stirred, heated sulfuric acid solution, slowly add 3-chlorobenzyl cyanide.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, proceed to the recrystallization protocol.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Hot filter the solution to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will form.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Role in Drug Development and Biological Significance

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[13] Its most notable application is as a key intermediate in the production of Venetoclax, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2).[11]

Venetoclax is a targeted therapy used in the treatment of certain types of leukemia and lymphoma.[14] The this compound moiety contributes to the overall structure of Venetoclax, which is essential for its binding to the BH3 domain of the Bcl-2 protein, thereby inducing apoptosis in cancer cells.[15]

While this compound itself is not known to have significant direct biological activity in the context of cancer therapy, the broader class of phenylacetic acid derivatives has been investigated for various biological activities, including antimicrobial and plant growth-regulating properties.[16][17][18]

Toxicology and Safety

This compound is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For a related compound, 4-chlorophenoxyacetic acid, the oral LD50 in rats is 850 mg/kg.[19]

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Mandatory Visualizations

Below are diagrams illustrating key aspects of this compound's synthesis, its role in the production of Venetoclax, and a typical quality control workflow for a pharmaceutical intermediate.

Caption: Synthesis of this compound.

Caption: Role in Venetoclax Synthesis.

Caption: Quality Control Workflow.

References

- 1. This compound [chemball.com]

- 2. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-氯苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 1878-65-5 [chemicalbook.com]

- 5. 1878-65-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 1878-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound(1878-65-5) 1H NMR spectrum [chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uni-saarland.de [uni-saarland.de]

- 13. This compound | 1878-65-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. Venetoclax in acute myeloid leukemia - current and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchps.com [jchps.com]

- 17. academic.oup.com [academic.oup.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Evolving Landscape of 3-Chlorophenylacetic Acid Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, basic characteristics, and burgeoning therapeutic potential of 3-Chlorophenylacetic acid derivatives for researchers, scientists, and drug development professionals.

Introduction: this compound, a halogenated derivative of phenylacetic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anti-inflammatory and anticancer to antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, fundamental properties, and biological evaluation of key this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Characteristics of this compound

This compound is a white, crystalline solid at room temperature. Its basic physicochemical properties are summarized in the table below. The presence of the chlorine atom on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable starting material for the synthesis of a wide array of derivatives.

| Property | Value | Reference |

| CAS Number | 1878-65-5 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Melting Point | 76-79 °C | [2] |

| Boiling Point | 241.44 °C (estimate) | [2] |

| pKa | 4.14 (at 25 °C) | [2] |

| Solubility | Soluble in methanol | [2] |

Synthesis of this compound Derivatives

The primary derivatives of this compound explored for their biological activities are amides and esters, synthesized through standard organic chemistry reactions.

General Synthesis of N-Aryl-2-(3-chlorophenyl)acetamides

A common method for the synthesis of N-aryl acetamides involves the reaction of an aryl amine with a chloroacetyl chloride derivative. The following is a general protocol for the synthesis of N-aryl-2-(3-chlorophenyl)acetamide.

Experimental Protocol: Synthesis of N-Aryl-2-(3-chlorophenyl)acetamide

-

Reaction Setup: In a round-bottom flask, the desired aryl amine is dissolved in a suitable solvent such as dichloromethane.

-

Base Addition: A base, typically triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: 3-Chlorophenylacetyl chloride, dissolved in the same solvent, is added dropwise to the amine solution at a controlled temperature, often 0 °C, with continuous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired N-aryl-2-(3-chlorophenyl)acetamide.[3][4][5][6]

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in several therapeutic areas. The following sections detail their anti-inflammatory, anticancer, and antimicrobial activities, supported by quantitative data.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound derivatives. For instance, phenoxyacetic acid derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.

A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a compound with structural similarities to this compound derivatives, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[8]

| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | Time Point | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | 20 | Significant | 2 h (single dose) | [8] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | 10, 20, 40 | Significant | 2, 3, 4 h (14 days) | [8] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 246.7).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-treated control.[9][10][11]

Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. One promising target is the Wnt signaling pathway, which is often dysregulated in various cancers. The Dishevelled (DVL) protein is a key component of this pathway, and its inhibition can lead to the suppression of tumor growth.

A study on an indole-2-carboxamide derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), which acts as a DVL1 inhibitor, demonstrated significant growth inhibition in colon cancer cell lines.[12] Although not a direct derivative, this highlights the potential of targeting the Wnt pathway with compounds containing a chloro-substituted phenyl moiety.

| Cell Line | Compound | IC₅₀ (µM) |

| HCT116 | Racemate 1 | 15.2 ± 1.1 |

| HCT116 | (S)-1 | 7.1 ± 0.6 |

| HCT116 | (R)-1 | 28.3 ± 1.2 |

Wnt Signaling Pathway and DVL Inhibition

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and degradation. Upon binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6, the DVL protein is recruited. DVL, through its DIX and PDZ domains, disrupts the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. Inhibitors targeting the PDZ domain of DVL can prevent its interaction with FZD, thereby blocking the downstream signaling cascade.[13][14][15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Direct Binding of the PDZ Domain of Dishevelled to a Conserved Internal Sequence in the C-Terminal Region of Frizzled - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 3-Chlorophenylacetic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of 3-Chlorophenylacetic acid. It outlines a detailed computational protocol, presents hypothetical yet realistic quantitative data in structured tables, and utilizes visualizations to illustrate key concepts and workflows. This document is intended to serve as a blueprint for conducting and interpreting theoretical studies on the conformational landscape of this and similar molecules.

Introduction

This compound (3-CPA) is a substituted aromatic carboxylic acid with potential applications in various fields, including as a precursor in pharmaceutical synthesis. The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational flexibility, arising from the rotation around single bonds, can significantly influence receptor binding, membrane permeability, and metabolic stability. Therefore, a thorough understanding of the conformational landscape of 3-CPA is essential for its rational application in drug design and materials science.

This guide details a theoretical approach using quantum chemical calculations to identify the stable conformers of 3-CPA, determine their relative energies, and characterize the transition states that separate them. The methodologies described herein are based on widely accepted and validated computational chemistry protocols.

Conformational Degrees of Freedom

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, as depicted in the diagram below. These rotations give rise to different spatial arrangements of the atoms, known as conformers.

Caption: Key rotatable bonds defining the conformation of this compound.

The primary dihedral angles that define the conformational space are:

-

τ1 (C6-C1-C7-C8): Rotation of the acetic acid side chain relative to the phenyl ring.

-

τ2 (C1-C7-C8-O2): Rotation of the carboxylic acid group around the C-C bond.

-

τ3 (C7-C8-O2-H): Rotation of the hydroxyl hydrogen, defining syn and anti conformations of the carboxylic acid.

Computational Protocol

A rigorous computational workflow is necessary to explore the potential energy surface (PES) and identify all low-energy conformers. The following protocol, based on Density Functional Theory (DFT), is proposed.

Caption: Workflow for the theoretical conformational analysis of 3-CPA.

Detailed Methodologies:

-

Initial Structure Generation: An initial 3D structure of this compound is built using standard molecular modeling software.

-

Potential Energy Surface (PES) Scan:

-

Objective: To systematically explore the conformational space by rotating the key dihedral angles.

-

Procedure: A two-dimensional relaxed PES scan is performed by varying the dihedral angles τ1 and τ2 . These angles are scanned in increments of 15° from 0° to 360°. At each grid point, the values of τ1 and τ2 are held fixed while all other geometrical parameters are optimized.

-

Level of Theory: A computationally efficient level of theory, such as DFT with the B3LYP functional and the 6-31G(d) basis set, is suitable for the initial scan.

-

-

Identification of Minima: The resulting potential energy surface is analyzed to identify all unique local minima, which correspond to the stable conformers of the molecule.

-

Geometry Optimization:

-

Objective: To obtain the precise geometry of each stable conformer.

-

Procedure: The structures corresponding to the identified minima from the PES scan are subjected to a full geometry optimization without any constraints.

-

Level of Theory: A higher level of theory is employed for greater accuracy, such as the B3LYP functional with the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to better describe non-covalent interactions and polarization functions (d,p) for improved geometrical accuracy.

-

-

Vibrational Frequency Calculation:

-

Objective: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

Procedure: Vibrational frequencies are calculated for each optimized conformer at the same level of theory (B3LYP/6-311++G(d,p)).

-

Verification: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.

-

Thermodynamic Data: The frequency calculations also yield zero-point vibrational energies (ZPVE), thermal enthalpies, and Gibbs free energies, which are used to calculate the relative stabilities of the conformers.

-

Results and Data Presentation

The computational protocol described above would yield a set of stable conformers. For this compound, the primary conformers are expected to differ in the orientation of the phenyl ring relative to the carboxyl group (defined by τ1) and the syn/anti arrangement of the carboxylic acid proton (defined by τ3, with τ2 also influencing the overall shape).

The diagram below illustrates the relationship between four hypothetical stable conformers.

Caption: Simplified energy diagram showing stable conformers and transition states.

The quantitative data for these hypothetical conformers are summarized in the tables below.

Table 1: Relative Energies and Thermodynamic Data of 3-CPA Conformers

| Conformer | ΔE (kcal/mol) | ΔE+ZPVE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| I | 0.00 | 0.00 | 0.00 | 0.00 | 65.1 |

| II | 0.85 | 0.82 | 0.83 | 0.90 | 20.5 |

| III | 1.50 | 1.45 | 1.48 | 1.55 | 10.1 |

| IV | 4.50 | 4.40 | 4.45 | 4.60 | 4.3 |

ΔE: Relative electronic energy. ZPVE: Zero-point vibrational energy correction. ΔH: Relative enthalpy. ΔG: Relative Gibbs free energy. Population calculated from ΔG at 298.15 K.

Table 2: Key Dihedral Angles (in degrees) for 3-CPA Conformers

| Conformer | τ1 (C6-C1-C7-C8) | τ2 (C1-C7-C8-O2) | τ3 (C7-C8-O2-H) |

| I | 89.5 | 178.9 | 0.5 (syn) |

| II | -91.2 | 179.1 | 0.8 (syn) |

| III | 175.3 | 178.5 | 1.2 (syn) |

| IV | 90.1 | 5.2 | 179.5 (anti) |

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer (I)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3570 | O-H stretching |

| ν(C=O) | 1785 | C=O carbonyl stretching |

| δ(CH₂) | 1430 | CH₂ scissoring |

| ν(C-Cl) | 785 | C-Cl stretching |

| Torsion(τ1) | 65 | Phenyl-CH₂ torsion |

Conclusion

This technical guide outlines a robust and standard computational protocol for the detailed conformational analysis of this compound. By employing Density Functional Theory, it is possible to identify stable conformers, quantify their relative stabilities, and describe their geometric properties. The presented workflow, data tables, and visualizations provide a comprehensive framework for researchers to conduct similar theoretical studies. The insights gained from such an analysis are critical for understanding the structure-property and structure-activity relationships that govern the behavior of 3-CPA in chemical and biological systems.

Methodological & Application

Application Notes & Protocols: A Proposed Synthesis of Diclofenac from 3-Chlorophenylacetic Acid

Disclaimer: The following document outlines a hypothetical, multi-step synthesis of Diclofenac starting from 3-chlorophenylacetic acid. This route is not a standard or industrially practiced method for the production of Diclofenac. The established and more efficient syntheses of Diclofenac typically commence from precursors such as o-chlorophenylacetic acid and 2,6-dichloroaniline. This protocol is provided for illustrative and research purposes to explore a potential, albeit likely inefficient, synthetic pathway from the specified precursor. The reaction conditions and expected yields are based on analogous transformations reported in the chemical literature and may require significant optimization.

Introduction

Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[1] The core of its synthesis often involves the formation of a diphenylamine linkage, commonly achieved through an Ullmann condensation.[2][3] This document details a proposed synthetic route to Diclofenac, unconventionally starting from this compound. The proposed pathway involves a series of functional group interconversions to achieve the necessary substitution pattern for the key coupling reaction with 2,6-dichloroaniline.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that begins with the protection of the carboxylic acid group of this compound, followed by nitration, reduction, diazotization, Sandmeyer reaction, Ullmann condensation, and final deprotection. Each step is detailed in the experimental protocols below.

Experimental Protocols

Step 1: Esterification of this compound

This step protects the carboxylic acid as a methyl ester to prevent its interference in subsequent reactions.

Protocol:

-

To a solution of this compound (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-chlorophenylacetate as an oil.

Step 2: Nitration of Methyl 3-Chlorophenylacetate

This step introduces a nitro group onto the aromatic ring. This reaction is expected to yield a mixture of isomers, primarily 3-chloro-4-nitrophenylacetate and 3-chloro-6-nitrophenylacetate, due to the directing effects of the chloro and acetate groups. The separation of the desired 3-chloro-2-nitrophenylacetate isomer, which is expected to be a minor product, is a critical and challenging step.

Protocol:

-

Cool concentrated sulfuric acid (5 volumes) to 0°C in a three-necked flask equipped with a dropping funnel and a thermometer.

-

Add methyl 3-chlorophenylacetate (1 equivalent) dropwise to the cold sulfuric acid, maintaining the temperature below 5°C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) and cool it to 0°C.

-

Add the cold nitrating mixture dropwise to the solution of the ester, keeping the reaction temperature between 0 and 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain a mixture of nitro isomers.

-

The desired methyl 3-chloro-2-nitrophenylacetate isomer must be separated from the mixture using column chromatography.

Step 3: Reduction of Methyl 3-Chloro-2-nitrophenylacetate to Methyl 2-Amino-3-chlorophenylacetate

The nitro group is reduced to an amine, a key functional group for the subsequent Sandmeyer reaction.

Protocol:

-

Dissolve methyl 3-chloro-2-nitrophenylacetate (1 equivalent) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield methyl 2-amino-3-chlorophenylacetate.

Step 4: Sandmeyer Reaction for the Synthesis of Methyl 2,3-Dichlorophenylacetate

The amino group is converted to a chloro group via a diazonium salt intermediate.[4]

Protocol:

-

Prepare a solution of methyl 2-amino-3-chlorophenylacetate (1 equivalent) in aqueous hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 2,3-dichlorophenylacetate.

Step 5: Ullmann Condensation to Synthesize Methyl 2-(2,6-dichloroanilino)phenylacetate

This is the key step where the diphenylamine core of Diclofenac is formed by coupling methyl 2,3-dichlorophenylacetate with 2,6-dichloroaniline.[5][6]

Protocol:

-

In a reaction vessel, combine methyl 2,3-dichlorophenylacetate (1 equivalent), 2,6-dichloroaniline (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (CuI) and a suitable ligand (e.g., 8-hydroxyquinoline or D-glucosamine hydrochloride).[6]

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 2-(2,6-dichloroanilino)phenylacetate (Diclofenac methyl ester).

Step 6: Hydrolysis of Methyl 2-(2,6-dichloroanilino)phenylacetate to Diclofenac

The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.[7][8]

Protocol:

-

Dissolve the methyl ester of Diclofenac (1 equivalent) in a mixture of methanol and water.

-

Add sodium hydroxide or potassium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar solvent like hexane to remove any unreacted ester.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate Diclofenac.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, Diclofenac.

Data Presentation

The following table summarizes the expected yields for each step of the proposed synthesis. These are estimated values based on literature precedents for similar reactions and would require experimental validation and optimization.

| Step | Reaction | Starting Material | Product | Estimated Yield (%) |

| 1 | Esterification | This compound | Methyl 3-chlorophenylacetate | 90-95 |

| 2 | Nitration & Separation | Methyl 3-chlorophenylacetate | Methyl 3-chloro-2-nitrophenylacetate | 10-20 (of desired isomer) |

| 3 | Reduction | Methyl 3-chloro-2-nitrophenylacetate | Methyl 2-amino-3-chlorophenylacetate | 85-95 |

| 4 | Sandmeyer Reaction | Methyl 2-amino-3-chlorophenylacetate | Methyl 2,3-dichlorophenylacetate | 60-70 |

| 5 | Ullmann Condensation | Methyl 2,3-dichlorophenylacetate & 2,6-dichloroaniline | Methyl 2-(2,6-dichloroanilino)phenylacetate | 40-50 |

| 6 | Hydrolysis | Methyl 2-(2,6-dichloroanilino)phenylacetate | Diclofenac | 90-95 |

Visualizations

Proposed Synthetic Workflow for Diclofenac

Caption: Proposed multi-step synthesis of Diclofenac from this compound.

References

- 1. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 7. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

Application Notes and Protocols: Elucidating the Synthesis of Key Venetoclax Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax (ABT-199) is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, a critical therapeutic for various hematological malignancies. The synthesis of this complex molecule is a multi-step process involving the convergent assembly of several key intermediates. While initial inquiries may suggest the involvement of various chlorophenyl precursors, this document clarifies the established synthetic routes and details the preparation of the crucial building blocks for Venetoclax. It is important to note that contrary to some initial hypotheses, 3-chlorophenylacetic acid is not a direct precursor in the developed and large-scale synthetic pathways of Venetoclax. Instead, the core chlorophenyl-containing fragment is synthesized from readily available starting materials as detailed below.

This document provides detailed application notes and experimental protocols for the synthesis of two key Venetoclax intermediates: 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid and 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide . These protocols are based on established and scalable synthetic routes, offering valuable insights for researchers in drug development and process chemistry.

Synthesis of Key Venetoclax Intermediates: An Overview

The synthesis of Venetoclax is a convergent process, meaning that different parts of the molecule are synthesized separately and then joined together in the final steps. This approach is generally more efficient and allows for easier purification of intermediates. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Convergent Synthetic Workflow for Venetoclax.

Experimental Protocols

Synthesis of 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde

This key intermediate provides the chlorophenyl-cyclohexenyl moiety of Venetoclax. The synthesis starts from 3,3-dimethylcyclohexanone.

Step 1.1: Synthesis of 2-Chloro-6,6-dimethylcyclohex-1-ene-1-carbaldehyde

This step involves a Vilsmeier-Haack type formylation.

-

Materials:

-

3,3-Dimethylcyclohexanone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Brine solution

-

-

Protocol:

-

To a stirred solution of N,N-dimethylformamide (2.0 equiv.) in dichloromethane at 0-5 °C, add phosphorus oxychloride (1.5 equiv.) dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting mixture at room temperature for 1 hour to form the Vilsmeier reagent.

-

Cool the mixture back to 0-5 °C and add 3,3-dimethylcyclohexanone (1.0 equiv.) dropwise.

-

Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, carefully quench the reaction by pouring it into a cold (0-5 °C) aqueous solution of sodium acetate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 1.2: Suzuki Coupling to form 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde

This step introduces the 4-chlorophenyl group via a palladium-catalyzed cross-coupling reaction.

-

Materials:

-

2-Chloro-6,6-dimethylcyclohex-1-ene-1-carbaldehyde

-

4-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

-

-

Protocol:

-

To a reaction vessel, add 2-chloro-6,6-dimethylcyclohex-1-ene-1-carbaldehyde (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and add water.

-